4-Bromo-N-ethyl-3-methoxybenzamide
Overview
Description
4-Bromo-N-ethyl-3-methoxybenzamide is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol. This compound is characterized by the presence of a benzamide group, a bromine atom, an ethyl group, and a methoxy group attached to the benzene ring. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Scientific Research Applications
4-Bromo-N-ethyl-3-methoxybenzamide is used in various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It is employed in biological studies to investigate the effects of brominated compounds on biological systems.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-ethyl-3-methoxybenzamide typically involves the following steps:
Bromination: The starting material, 3-methoxybenzamide, undergoes bromination to introduce the bromine atom at the 4-position of the benzene ring.
Ethylation: The brominated compound is then treated with ethylamine to introduce the ethyl group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the compound is produced through a combination of chemical reactions involving the bromination of 3-methoxybenzamide followed by ethylation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-ethyl-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions typically involve the use of nucleophiles and electrophiles under specific reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.
Mechanism of Action
The mechanism by which 4-Bromo-N-ethyl-3-methoxybenzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-N-ethyl-3-methoxybenzamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-Bromo-N-methyl-3-methoxybenzamide: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-3-methoxybenzamide: Lacks the ethyl group.
N-Ethyl-3-methoxybenzamide: Lacks the bromine atom.
These compounds differ in their chemical properties and biological activities, making this compound unique in its applications.
Properties
IUPAC Name |
4-bromo-N-ethyl-3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-12-10(13)7-4-5-8(11)9(6-7)14-2/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEYQSBEXINSKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674715 | |
Record name | 4-Bromo-N-ethyl-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-41-2 | |
Record name | 4-Bromo-N-ethyl-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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